Angelic Acid Isoamyl Ester

Description

Nomenclature and Structural Isomerism within Angelates

Angelic acid isoamyl ester is systematically named 3-methylbutyl (2Z)-2-methylbut-2-enoate according to IUPAC nomenclature. nih.govcymitquimica.com The name reflects its structure: an isoamyl group (3-methylbutyl) attached to an angelate group, which is the ester form of angelic acid. Angelic acid itself is the cis or (Z)-isomer of 2-methyl-2-butenoic acid. wikipedia.org

A key aspect of the chemistry of angelates is the existence of a trans or (E)-isomer of angelic acid, known as tiglic acid. wikipedia.orgwikipedia.org Consequently, an isomeric ester, isoamyl tiglate (3-methylbutyl (2E)-2-methylbut-2-enoate), also exists. This geometric isomerism arises from the different spatial arrangements of the methyl groups and the main carbon chain around the carbon-carbon double bond in the acid portion of the molecule. Angelic acid is generally less stable than tiglic acid and can be converted to the trans form upon heating or through reaction with acids. wikipedia.org This inherent relationship means that natural sources of angelate esters often contain tiglate esters as well. britannica.com

Table 1: Comparison of Angelic Acid and Tiglic Acid Isomers

| Property | Angelic Acid ((Z)-2-Methylbut-2-enoic acid) | Tiglic Acid ((E)-2-Methylbut-2-enoic acid) |

|---|---|---|

| Molar Mass | 100.117 g/mol wikipedia.org | 100.116 g/mol wikipedia.org |

| Melting Point | 45.5 °C wikipedia.org | 63.5 to 64 °C wikipedia.org |

| Boiling Point | 185 °C wikipedia.org | 198.5 °C wikipedia.org |

| Acidity (pKa) | Higher acidity (lower pKa) stackexchange.com | Lower acidity (higher pKa) wikipedia.orgstackexchange.com |

| Stability | Less stable wikipedia.orgacs.org | More stable wikipedia.orgacs.org |

| Natural Occurrence | Found in plants of the Apiaceae family, like Angelica archangelica, and in Roman chamomile oil. wikipedia.orgbritannica.com | Found in croton oil and other natural products. wikipedia.orgbritannica.com |

Historical Context of Angelic Acid and its Esters

The history of angelic acid and its esters begins with the isolation of angelic acid itself. In 1842, the German pharmacist Ludwig Andreas Buchner first isolated the acid from the roots of garden angelica (Angelica archangelica), a plant from which the acid derives its name. wikipedia.orgacs.orgsafreachronicle.co.za This plant has a long history of use in traditional European medicine and for flavoring purposes. uottawa.caslu.se

Following its discovery, angelic acid was identified in other plants, notably in the essential oil of Roman chamomile (Anthemis nobilis). wikipedia.org It was found that a significant portion of Roman chamomile oil, as much as 85%, is composed of esters of both angelic and tiglic acids. wikipedia.org Isoamyl angelate, along with other esters like isobutyl angelate and amyl angelate, were identified as key constituents responsible for the oil's characteristic fragrance and properties. japsonline.comwikipedia.org The study of these esters has been linked to the analysis of essential oils used in perfumery and flavorings. safreachronicle.co.zachemicalbook.com

Significance of this compound in Contemporary Chemical Research

This compound continues to be a subject of interest in modern chemical research, primarily due to its natural occurrence and its contribution to the aromatic and biological properties of essential oils.

Research has confirmed its presence as a significant component in Roman chamomile oil, where it can constitute a notable percentage of the oil's volume. japsonline.comventdesaromes.com This makes it an important marker in the quality analysis of this commercially valuable essential oil. Its warm, herbaceous, and fruity-winey aroma has led to its use in the fragrance and flavor industries, particularly for reconstructing chamomile scents and for flavoring liqueurs and candies. chemicalbook.comthegoodscentscompany.com

Furthermore, the broader class of angelate esters is being investigated for various biological activities. While research into the specific properties of isoamyl angelate is ongoing, related esters like isobutyl angelate are recognized for their antispasmodic properties. landema.com The parent compound, angelic acid, has been studied for its potential to protect against UVA-induced skin damage. safreachronicle.co.zachemsrc.com These findings suggest that esters of angelic acid, including the isoamyl ester, may possess interesting biochemical properties worthy of further investigation. wipo.int

Table 2: Research Highlights on this compound and Related Compounds

| Research Area | Key Findings |

|---|---|

| Natural Product Chemistry | Isoamyl angelate is a significant volatile component of Roman chamomile (Chamaemelum nobile) essential oil, with concentrations reported to be around 7.6% in some studies. japsonline.com Other angelate esters, such as isobutyl angelate, are also present in high concentrations. japsonline.com |

| Flavor and Fragrance Industry | The compound imparts a warm-herbaceous, winey, and fruity aroma. chemicalbook.com It is used in the formulation of artificial Roman chamomile oil and in various floral and spicy fragrance compositions. thegoodscentscompany.com |

| Analytical Chemistry | The synthesis of this compound is typically achieved through the direct esterification of angelic acid with isoamyl alcohol. chemicalbook.com Its presence and concentration in essential oils are determined using gas chromatography-mass spectrometry (GC-MS). japsonline.com |

| Biochemical Research | Esters of angelic acid are noted as active components in various herbal preparations. wikipedia.org Angelic acid esters are investigated for anti-inflammatory properties. wipo.int |

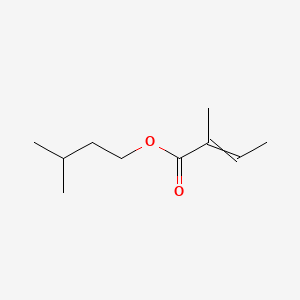

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-methylbutyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3 |

InChI Key |

ZARFDQHJMNVNLE-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OCCC(C)C |

Canonical SMILES |

CC=C(C)C(=O)OCCC(C)C |

Origin of Product |

United States |

Natural Abundance and Biogenesis of Angelic Acid Isoamyl Ester

Phytochemical Occurrence in Plant Species

Angelic acid isoamyl ester, along with other angelate esters, is found in various plant species, contributing to their aromatic profiles. Its presence is particularly notable in certain members of the Apiaceae and Asteraceae families.

Angelic acid and its derivatives are characteristic constituents of the Apiaceae (or Umbelliferae) family, a group of aromatic plants that includes well-known species such as angelica, lovage, and parsley. oup.comwikipedia.org The parent compound, angelic acid, derives its name from Angelica archangelica, from which it was first isolated. wikipedia.org While the presence of angelic acid is widespread in this family, detailed reports on the specific distribution of its isoamyl ester are less common. Essential oil analyses of prominent Apiaceae members like Angelica archangelica and Levisticum officinale (lovage) have identified a variety of volatile compounds, although isoamyl angelate is not consistently reported as a major constituent in these particular species. researchgate.netresearchgate.netoshadhi.co.uk The chemical composition of essential oils within the Apiaceae family can be diverse, with major components often being other terpenes or phenylpropanoids. scentree.conih.gov

Below is a table of some plants in the Apiaceae family known to contain angelic acid or its esters.

| Plant Species | Common Name | Family |

| Angelica archangelica | Garden Angelica | Apiaceae |

| Levisticum officinale | Lovage | Apiaceae |

| Peucedanum ostruthium | Masterwort | Apiaceae |

| Ferula moschata | Sumbul | Apiaceae |

| Laserpitium latifolium | Broad-leaved laserwort | Apiaceae |

This table indicates the presence of angelic acid and/or its esters in general within these Apiaceae species.

The most significant and well-documented natural source of this compound is the essential oil of Roman chamomile (Chamaemelum nobile, also known as Anthemis nobilis), a member of the Asteraceae family. oup.com The essential oil of Roman chamomile is renowned for its high concentration of various angelate esters, which are primary contributors to its characteristic aroma and therapeutic properties. frontiersin.org Isoamyl angelate is consistently identified as one of the major constituents in Roman chamomile essential oil, alongside other esters such as isobutyl angelate and 2-methylbutyl angelate. researchgate.net

The following interactive data table provides a summary of the typical composition of major angelate esters found in Roman chamomile essential oil from various sources.

| Compound | Percentage Range (%) |

| Isobutyl angelate | 13.0 - 37.22 |

| Isoamyl angelate | 8.4 - 30.1 |

| 2-Methylbutyl angelate | 18.71 |

| Methylallyl angelate | 9.21 - 11.85 |

| 3-Methylpentyl angelate | 16.2 - 25.0 |

Data compiled from multiple analytical studies of Roman chamomile essential oil. aminer.cnsemanticscholar.orgunl.edu

Enzymatic Pathways and Biosynthetic Precursors of Angelates

The biosynthesis of angelic acid and its subsequent esterification to form compounds like isoamyl angelate involves several metabolic pathways. The formation of the angelic acid moiety is linked to the catabolism of branched-chain amino acids, while the ester formation is catalyzed by specific enzymes.

The carbon skeleton of angelic acid is derived from the breakdown of isoleucine, an essential branched-chain amino acid in plants. nih.govnih.govyoutube.com The biosynthesis of branched-chain amino acids, including isoleucine, begins with precursors from photosynthesis, such as pyruvate (B1213749) and threonine. unl.edu A series of enzymatic reactions leads to the formation of isoleucine. aminer.cn The catabolism of isoleucine can then yield tiglic acid, the more stable trans-isomer of angelic acid. wikipedia.org Angelic acid is the cis-isomer and can be formed through isomerization, although the precise enzymatic control of this step in plants is not fully elucidated. wikipedia.org

The final step in the formation of this compound is the esterification of angelic acid with isoamyl alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.govresearchgate.net AATs are responsible for the synthesis of a wide variety of volatile esters in plants by transferring an acyl group from an acyl-CoA to an alcohol. scribd.combiorxiv.org The general reaction is as follows:

Angelyl-CoA + Isoamyl alcohol → this compound + CoA

The precursors for this reaction are angelyl-CoA, derived from angelic acid, and isoamyl alcohol, which is synthesized from the branched-chain amino acid leucine.

Ecological and Biological Roles of Angelates in Plant Systems

Volatile esters, including angelates, play crucial roles in the interactions of plants with their environment. These roles can be broadly categorized into defense mechanisms and communication.

Angelate esters can function as part of a plant's chemical defense system. For instance, some angelate derivatives have demonstrated nematicidal activity, suggesting a role in protecting plants from nematode infestations. Certain amino acid esters of terpenoids, a class of compounds related to angelates, have been shown to elicit defense responses in plants, priming them for faster and stronger reactions to pathogen attacks. nih.govfrontiersin.orgnih.gov The release of volatile compounds can deter herbivores and inhibit the growth of pathogenic microorganisms. researchgate.net

Furthermore, some plant-derived esters may exhibit allelopathic properties, where they are released into the environment to inhibit the germination and growth of competing plants. mdpi.comwikipedia.orgnih.govuaiasi.ro This chemical interference can provide a competitive advantage to the plant producing these compounds.

Volatile organic compounds, including esters like this compound, are key mediators in plant-insect interactions. nih.govnih.gov The fruity and floral scents of these esters can act as attractants for pollinators, facilitating plant reproduction. mdpi.com Conversely, these same volatiles can serve as repellents to herbivores, protecting the plant from being eaten. oup.com In some cases, when a plant is damaged by an herbivore, it releases a specific blend of volatiles that can attract natural predators or parasitoids of that herbivore, an indirect defense mechanism. nih.gov

Synthetic Methodologies and Reaction Engineering for Angelic Acid Isoamyl Ester

Chemical Esterification Routes

Chemical synthesis provides several viable pathways for the production of angelic acid isoamyl ester. These methods range from the direct reaction of the corresponding acid and alcohol to more complex routes involving isomerization of related compounds and the initial synthesis of the necessary precursors.

Direct Esterification Approaches (e.g., Angelic Acid and Isoamyl Alcohol)

The most direct chemical route to synthesizing this compound is through the esterification of angelic acid with isoamyl alcohol. lookchem.com This reaction, a classic example of Fischer-Speier esterification, involves reacting the carboxylic acid (angelic acid) with the alcohol (isoamyl alcohol) in the presence of an acid catalyst. masterorganicchemistry.com

The general mechanism for this reaction begins with the protonation of the carbonyl oxygen of the angelic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The isoamyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the subsequent elimination of a water molecule, the protonated ester is formed. The final step is the deprotonation of the ester to yield this compound and regenerate the acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the product side and maximize the yield, a common strategy is to use an excess of one of the reactants, typically the less expensive one, or to remove water as it is formed. thermofisher.com

Commonly used acid catalysts for this type of reaction include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is typically performed under reflux conditions to provide the necessary activation energy. thermofisher.com After the reaction, the product is isolated through a series of workup steps, including washing with a mild base like sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid, followed by purification, often through distillation. ma.edu

Isomerization of Tiglic Acid Esters to Angelates

An alternative and efficient method for producing esters of angelic acid involves the isomerization of the corresponding esters of tiglic acid, the more thermodynamically stable E-isomer of angelic acid. google.comgoogleapis.com This process takes advantage of the difference in boiling points between the two isomers; for instance, methyl angelate has a boiling point of 128-129°C, while methyl tiglate boils at 138-139°C. google.com

The isomerization is typically catalyzed by an organic sulfinic acid, such as p-toluenesulfinic acid or benzenesulfinic acid. google.com When an ester of tiglic acid is heated in the presence of this catalyst, an equilibrium mixture of the tiglate and angelate esters is formed. For example, heating methyl tiglate with p-toluenesulfinic acid at 125°C results in a thermal equilibrium mixture containing approximately 7.23% methyl angelate and 90.48% methyl tiglate. google.com

To obtain a high-purity angelate ester, the isomerization can be coupled with a continuous distillation process. By carrying out the reaction in a rectifying column, the lower-boiling angelic acid ester can be continuously removed from the reaction mixture as it forms. This constant removal shifts the equilibrium towards the formation of the angelate, allowing for an efficient conversion and separation process. google.comgoogleapis.com This isomerization-distillation technique can be applied to various esters of tiglic acid by adjusting the pressure to achieve the optimal reaction temperature. google.com Once a base angelate like methyl angelate is produced, it can be converted to other esters, including isoamyl angelate, through a transesterification reaction with the desired alcohol (e.g., isoamyl alcohol) in the presence of an ester exchange catalyst. google.comgoogleapis.com

| Parameter | Details | Reference |

| Starting Material | Tiglic acid or its esters (e.g., methyl tiglate) | google.com |

| Product | Angelic acid or its esters (e.g., methyl angelate) | google.com |

| Catalyst | Organic sulfinic acids (e.g., p-toluenesulfonic acid, benzenesulfinic acid) | google.com |

| Principle | Isomerization of the more stable tiglic acid (E-isomer) to the less stable angelic acid (Z-isomer). | buffalo.edu |

| Separation Method | Continuous distillation based on boiling point differences (angelates have lower boiling points than tiglates). | google.com |

| Example Equilibrium | Heating methyl tiglate at 125°C yields a mixture of ~7% methyl angelate and ~91% methyl tiglate. | google.com |

| Process Enhancement | Combining isomerization with distillation in a rectifying column shifts the equilibrium, enabling higher yields of the angelate. | googleapis.com |

Precursor Synthesis: Methods for Angelic Acid Production

The availability of angelic acid is a prerequisite for its direct esterification. Angelic acid, or (Z)-2-methyl-2-butenoic acid, can be obtained through various methods, including extraction from natural sources and chemical synthesis. safreachronicle.co.za

Historically, angelic acid was first isolated in 1842 by Ludwig Andreas Buchner from the roots of the garden angelica plant (Angelica archangelica). safreachronicle.co.zaacs.org It is also found in the essential oils of other plants, such as Roman chamomile. acs.org However, extraction from natural sources can be costly and is not always suitable for large-scale industrial production. google.com

Chemical synthesis offers more controlled and scalable routes. One common method is the isomerization of tiglic acid, which is often found alongside angelic acid. safreachronicle.co.za A more elaborate synthesis starts from tiglic acid and proceeds through a three-step process:

Bromination : The addition of bromine across the double bond of tiglic acid to yield α,β-dibromo-α-methylbutyric acid. acs.orgacs.org

Dehydrobromination : Treatment with a base, such as methanolic potassium hydroxide (B78521), to eliminate one mole of hydrogen bromide, forming β-bromoangelic acid. acs.orgacs.org

Reduction : The final step involves the reduction of the bromo acid, for example, with sodium amalgam, to produce angelic acid. acs.orgacs.org

Another synthetic pathway utilizes 2-methyl-3-crotononitrile as the starting material. This compound is treated with activated alumina (B75360) to produce a mixture of (Z)- and (E)-2-methyl-2-butenenitrile. This nitrile mixture then undergoes hydrolysis in a basic solution to yield a mixture of angelic acid and tiglic acid, which can then be separated, for instance, by vacuum distillation. google.com

Biocatalytic Synthesis of Isoamyl Esters and Analogues

Biocatalysis presents an environmentally friendly alternative to chemical synthesis for producing esters. Enzymes, acting as catalysts, can mediate esterification reactions under mild conditions, often with high specificity.

Enzyme-Mediated Esterification (e.g., Cutinase-Catalyzed Reactions)

Enzymes such as cutinases and lipases are effective biocatalysts for the synthesis of isoamyl esters. nih.govnih.gov Cutinases, which are serine esterases, can catalyze esterification and transesterification reactions in non-aqueous environments. nih.govresearchgate.net

Research has demonstrated the synthesis of various isoamyl fatty acid esters (IAFEs) using a cutinase from Rhodococcus bacteria. nih.govnih.gov In these studies, isoamyl alcohol was successfully esterified with a range of fatty acids, including acetate (B1210297), butyrate (B1204436), hexanoate, octanoate, and decanoate. nih.govkoreascience.kr The efficiency of the synthesis was found to depend on the chain length of the fatty acid, with the Rhodococcus cutinase showing the highest efficiency for the synthesis of isoamyl butyrate. nih.govkoreascience.kr By optimizing reaction conditions such as substrate concentration and temperature, significant product concentrations can be achieved. koreascience.kr

Lipases are another class of enzymes widely used for ester synthesis. For example, immobilized lipase (B570770) from Candida antarctica (often referred to as Novozym 435) has been used to produce isoamyl acetate from isoamyl alcohol and acetic anhydride (B1165640) in a solvent-free system. openresearchlibrary.orgresearchgate.net Similarly, lipase from Rhizomucor miehei has been studied for the synthesis of isoamyl acetate, with research focusing on optimizing parameters like substrate concentration, enzyme concentration, and the choice of solvent. nih.gov

| Enzyme | Source Organism | Substrates | Product Synthesized | Key Findings | Reference |

| Cutinase (Rcut) | Rhodococcus sp. | Isoamyl alcohol + various fatty acids (C2-C10) | Isoamyl acetate, butyrate, hexanoate, etc. | Highest efficiency for isoamyl butyrate. | nih.govkoreascience.kr |

| Lipase | Rhizomucor miehei | Isoamyl alcohol + Acetic acid | Isoamyl acetate | High conversions achieved by increasing alcohol/acid molar ratio. | nih.gov |

| Lipase (CALB) | Candida antarctica | Isoamyl alcohol + Acetic anhydride | Isoamyl acetate | Optimized in a solvent-free system. | openresearchlibrary.orgresearchgate.net |

| Cutinase | Fusarium oxysporum | Butanol + Vinyl butyrate | Butyl butyrate | High conversion yield (>99%) achieved after optimization. | researchgate.net |

Immobilization Techniques for Biocatalysts in Ester Synthesis

For practical industrial applications, immobilizing the enzyme onto a solid support is a crucial step. Immobilization enhances the stability of the biocatalyst and simplifies its separation from the reaction mixture, allowing for its reuse over multiple cycles. mdpi.comnih.gov

A common immobilization technique is physical adsorption via hydrophobic interactions. Cutinases from various fungal sources (Aspergillus oryzae, Humicola insolens, and Thielavia terrestris) have been successfully immobilized on macroporous supports like Lewatit VP OC 1600 with high yields. nih.gov Another study utilized methacrylate (B99206) divinylbenzene (B73037) beads to immobilize Rhodococcus cutinase for the synthesis of isoamyl esters. nih.govnih.govkoreascience.kr This immobilized enzyme retained its activity for at least six repeated uses. koreascience.kr

Covalent attachment is another robust immobilization method. For instance, recombinant cutinase from Fusarium solani has been immobilized onto magnetic chitosan (B1678972) beads using genipin (B1671432) as a crosslinking agent. mdpi.com The resulting immobilized enzyme exhibited enhanced thermal and pH stability compared to its free counterpart. The optimal temperature for the immobilized enzyme increased from 50°C to 55°C, and its optimal pH shifted from 8.0 to 9.0. mdpi.com Cross-linked enzyme aggregates (CLEAs) represent a carrier-free immobilization technique where the enzyme molecules are cross-linked with each other. A cutinase from Fusarium oxysporum was immobilized as CLEAs, which showed enhanced thermostability and was successfully reused for the synthesis of butyl butyrate. researchgate.net These techniques demonstrate that immobilization not only facilitates catalyst recovery but can also significantly improve the enzyme's operational stability under demanding process conditions. nih.govnih.gov

Optimization of Biocatalytic Reaction Parameters (e.g., Substrate Concentration, Temperature, Reaction Time)

The efficiency of biocatalytic synthesis of isoamyl angelate, often utilizing lipases, is highly dependent on the careful optimization of key reaction parameters. These include substrate concentration, temperature, and reaction time, each of which can significantly influence reaction rates and product yield.

Substrate Concentration: The concentration of both isoamyl alcohol and angelic acid (or its derivatives) plays a critical role. Generally, an increase in the concentration of the alcohol (nucleophile) relative to the acid can lead to higher conversion rates in a shorter time. nih.govresearchgate.net For instance, in the synthesis of isoamyl acetate, increasing the alcohol-to-acid molar ratio resulted in significantly higher conversions. nih.govresearchgate.net However, very high concentrations of short-chain acids can sometimes lead to substrate inhibition, potentially lowering the microaqueous pH around the enzyme and reducing its activity. nih.govresearchgate.net Studies on similar esters have shown that optimizing the molar ratio is crucial; for isoamyl butyrate synthesis, a 1:1 molar ratio was found to be optimal. scielo.br

Temperature: Reaction temperature directly affects enzyme activity and reaction kinetics. For lipase-catalyzed esterifications, there is an optimal temperature at which the enzyme exhibits maximum activity. For example, in the synthesis of isoamyl acetate, the maximum yield was achieved at 55°C, with a notable decrease in ester production at higher temperatures (65°C and 75°C) due to enzyme denaturation. researchgate.net Similarly, studies on isoamyl butyrate synthesis identified 30°C as the optimal temperature for achieving the highest ester yield. scielo.br The endothermic nature of esterification suggests that higher temperatures can shift the reaction equilibrium toward the products, but this must be balanced against the thermal stability of the biocatalyst. unirioja.es

Reaction Time: The duration of the reaction is a key factor in achieving maximum product conversion. Kinetic studies show that ester concentration increases with time until the reaction reaches equilibrium. For the synthesis of isoamyl isovalerate, an optimal reaction time of 2 hours resulted in a yield of 97.5%. researchgate.net In the enzymatic production of isoamyl acetate, significant conversion (97%) was achieved, though over a much longer period of 97 hours in a batch reactor, highlighting the trade-offs between different synthesis methods. researchgate.net

The interplay of these parameters is complex and often requires statistical methods like Response Surface Methodology (RSM) for true optimization, which considers the interactions between variables to find the conditions for maximum yield. whiterose.ac.uk

Table 1: Effect of Reaction Parameters on Isoamyl Ester Synthesis

| Parameter | General Effect on Yield/Conversion | Example Optimal Condition (for similar esters) | Source |

|---|---|---|---|

| Substrate Molar Ratio (Alcohol:Acid) | Increasing alcohol excess can improve conversion, but high acid concentration may inhibit the enzyme. | 1:1 to 1.2:1 | nih.govscielo.bracs.org |

| Temperature | Increases reaction rate up to an optimum, beyond which enzyme denaturation occurs. | 30°C - 55°C | scielo.brresearchgate.net |

| Reaction Time | Yield increases until equilibrium is reached. | 2 hours to 8 hours | scielo.brresearchgate.net |

Reusability and Stability of Immobilized Biocatalysts

A significant advantage of using immobilized enzymes in industrial synthesis is their potential for reuse over multiple reaction cycles, which is crucial for process economics. mdpi.com The operational stability of these biocatalysts—their ability to maintain catalytic activity over time—is a key performance indicator.

Immobilization prevents the enzyme from leaching into the reaction medium and provides a more stable structure, often enhancing its resistance to changes in temperature and pH. mdpi.comacs.org For instance, immobilized lipases have demonstrated significantly better thermal and pH stability compared to their free counterparts. mdpi.com

The reusability of immobilized lipases in the synthesis of isoamyl esters has been well-documented. In the production of isoamyl acetate, an immobilized lipase from Rhizomucor miehei was reused up to ten times with reasonable operational stability. nih.govresearchgate.net Another study showed that an immobilized lipase retained 83% of its activity even after 10 cycles. mdpi.com Similarly, a different preparation maintained 76% of its activity after 10 reuses and 61% after 15 reuses. mdpi.com However, the stability can be dependent on the immobilization method and the support material used. For example, lipases immobilized via physical adsorption may experience desorption, affecting their long-term stability compared to those attached by covalent binding. mdpi.com

The choice of support material is critical; mechanical properties of the support must be robust enough to withstand shear stress from stirring, as particle breakage can lead to operational failure even if the enzyme remains active. mdpi.com

Table 2: Reusability of Immobilized Lipase in Ester Synthesis

| Biocatalyst System | Number of Cycles | Remaining Activity | Source |

|---|---|---|---|

| Immobilized Rhizomucor miehei lipase | 10 | Reasonably high stability | nih.govresearchgate.net |

| Dual-embedded activated lipase | 10 | 83% | mdpi.com |

| Lipase on modified PAN fibers | 10 | 76% | mdpi.com |

| Lipase on modified PAN fibers | 15 | 61% | mdpi.com |

| Immobilized esterase | 10 | 70% | researchgate.net |

Advanced Esterification Techniques Applicable to Isoamyl Esters

Microwave-Assisted Esterification

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, including esterification. researchgate.net Unlike conventional heating which relies on conduction and convection, microwave irradiation heats the reaction mixture internally and directly by interacting with polar molecules. anton-paar.com This "in-core" heating leads to a rapid increase in temperature, dramatically reducing reaction times from hours to minutes and often increasing product yields. anton-paar.comsciepub.com

This technology is highly applicable to the synthesis of isoamyl esters. For example, a generic microwave-assisted esterification protocol was able to produce various esters, including those from isoamyl alcohol, in just five minutes, a significant reduction from the typical hour-long reflux required by conventional methods. sciepub.com The efficiency of microwave heating can suppress the formation of byproducts due to the rapid heating profile. anton-paar.com

In enzymatic reactions, microwave assistance can also be beneficial. Studies on the synthesis of various flavor esters have shown that microwave irradiation can enhance conversion rates and shorten reaction times significantly. For instance, the synthesis of ethyl laurate achieved 98% conversion in 10 minutes under microwave heating, compared to 92% conversion in 4 hours with conventional heating. researchgate.net The optimization of microwave power is crucial, as excessive power can lead to a decrease in ester conversion, possibly due to negative effects on enzyme stability. acs.orgnih.gov

Continuous Flow Systems for Ester Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of esters. mt.com In a flow system, reactants are continuously pumped through a reactor (e.g., a tube or microreactor), where they mix and react. mt.com This setup allows for superior control over reaction parameters like temperature, pressure, and residence time. mt.commt.com

Key advantages applicable to isoamyl ester synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors, particularly microreactors, allows for extremely efficient heat and mass transfer. nih.gov This leads to better temperature control, minimizing side reactions and improving product selectivity.

Increased Safety: Flow systems handle only small volumes of reactants at any given time, which significantly reduces the risks associated with highly exothermic or hazardous reactions. mt.comvapourtec.com The system can also be pressurized safely, allowing for the use of solvents at temperatures above their normal boiling points, which can accelerate reaction rates thousands of times faster than under standard reflux conditions. vapourtec.com

Rapid Optimization and Scalability: Reaction conditions can be varied and optimized quickly with minimal waste of materials. vapourtec.comresearchgate.net Scaling up production is typically achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), rather than redesigning a larger vessel. researchgate.net

Improved Yield and Purity: Precise control over reaction conditions often leads to cleaner reactions with higher yields and fewer impurities. mt.com

Flow chemistry has been successfully applied to synthesize intermediates from isoamyl alcohol, demonstrating significant improvements in productivity compared to batch methods. semanticscholar.org The integration of continuous flow systems represents a move towards more efficient, safer, and sustainable chemical manufacturing for flavor and fragrance esters. nih.gov

Advanced Analytical and Spectroscopic Characterization of Angelic Acid Isoamyl Ester

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of angelic acid isoamyl ester from other volatile and non-volatile components in a sample. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Typical GC analysis of essential oils containing this compound is performed on capillary columns with various stationary phases. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-5MS), or semi-polar columns, like those with a (5%-phenyl)-methylpolysiloxane stationary phase, are commonly used. The separation is based on the boiling points and the interactions of the analytes with the stationary phase.

A temperature-programmed approach is generally employed to ensure the efficient elution of a wide range of volatile compounds present in essential oils. The initial oven temperature is typically held at a lower temperature (e.g., 60°C) and then ramped up to a higher temperature (e.g., 240°C) at a controlled rate. imist.ma Helium is a commonly used carrier gas. Detection is most often achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound in Essential Oils

| Parameter | Typical Setting |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane) or Semi-polar (e.g., 5%-phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp: 60°C (hold 2 min), Ramp: 5°C/min to 240°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280°C (FID) or as per MS transfer line requirements |

While less common than GC for volatile esters, High-Performance Liquid Chromatography (HPLC) can be a valuable tool, particularly for the separation of geometric isomers like this compound and tiglic acid isoamyl ester. Reverse-phase HPLC (RP-HPLC) is the most applicable mode for this purpose.

In RP-HPLC, a non-polar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase. The separation of isomeric esters is based on subtle differences in their polarity and hydrophobic interactions with the stationary phase. A mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly employed. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be utilized to achieve optimal separation.

The primary challenge in the HPLC analysis of this compound is detection, as it lacks a strong chromophore for UV-Vis detection at higher wavelengths. Therefore, detection is typically carried out at lower UV wavelengths (around 210 nm) or with a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for both separation and identification.

Table 2: Potential High-Performance Liquid Chromatography (HPLC) Parameters for Isomeric Ester Separation

| Parameter | Potential Setting |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Detector | UV-Vis (at low wavelength, e.g., 210 nm), RI, ELSD, or MS |

The Kováts Retention Index (RI) is a standardized, dimensionless value that helps in the identification of compounds in GC by comparing their retention times to those of n-alkanes. It is a more reliable identification parameter than retention time alone, as it is less susceptible to variations in chromatographic conditions.

The RI of a compound is dependent on the polarity of the stationary phase. By comparing the RI of an unknown compound on columns of different polarities (e.g., non-polar and polar), valuable information about its functional groups and structure can be obtained. For isomeric esters like this compound and tiglic acid isoamyl ester, their RI values are often distinct enough to allow for their differentiation.

For isoamyl angelate, a Kováts retention index of 1128 has been reported on a non-polar ZB-1 column. pherobase.com The retention indices of similar esters, such as isobutyl angelate, show a significant increase on polar columns compared to non-polar ones, a trend that would be expected for this compound as well. This is due to the increased interaction of the polar ester group with the polar stationary phase.

Table 3: Kováts Retention Indices (RI) of Isoamyl Angelate and a Related Ester on Different Stationary Phases

| Compound | Stationary Phase Type | Stationary Phase Example | Kováts Retention Index (RI) |

| This compound | Non-polar | ZB-1 (100% Dimethylpolysiloxane) | 1128 pherobase.com |

| Isobutyl Angelate | Standard Non-polar | Not specified | 1030-1060 |

| Isobutyl Angelate | Semi-standard Non-polar | Not specified | 1035-1055.4 |

| Isobutyl Angelate | Standard Polar | Not specified | 1287-1293 |

Data for Isobutyl Angelate is included to illustrate the expected trend in retention indices with changing stationary phase polarity.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC-MS, is an indispensable tool for the structural elucidation and quantification of this compound.

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. The resulting mass spectrum is a unique fingerprint of the compound, which can be compared to spectral libraries for identification.

The mass spectrum of an ester under EI conditions typically shows a molecular ion peak (M+•), although it may be weak, and several characteristic fragment ions. For this compound (molecular weight 170.25 g/mol ), the fragmentation pattern is expected to arise from cleavages at the ester functional group and within the alkyl chains.

Key fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement if a gamma-hydrogen is present in the acyl chain. For this compound, significant fragments would be expected from the loss of the isoamyloxy radical (C5H11O•) to give an acylium ion, and fragmentation of the isoamyl group. It has been noted that the EI mass spectra of angelates and their corresponding tiglates are very similar, which can make differentiation based solely on their 70 eV EI-MS spectra challenging.

Table 4: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Potential Origin of Fragment |

| 170 | [C10H18O2]+• | Molecular Ion |

| 155 | [C9H15O2]+ | Loss of a methyl radical (•CH3) |

| 101 | [C5H9O2]+ | Acylium ion from cleavage of the ester bond |

| 83 | [C5H7O]+ | Acylium ion from the angelic acid moiety |

| 71 | [C5H11]+ | Isoamyl cation |

| 55 | [C4H7]+ | A common fragment in unsaturated systems |

| 43 | [C3H7]+ | Isopropyl cation from the isoamyl group |

This table is based on general fragmentation patterns of esters and may not represent the complete experimental mass spectrum.

Chemical Ionization (CI) is a softer ionization technique that typically results in a prominent protonated molecule [M+H]+ and less fragmentation compared to EI. This makes it particularly useful for determining the molecular weight of a compound. When combined with tandem mass spectrometry (MS/MS), CI can be a powerful tool for differentiating isomers.

In a CI-MS/MS experiment, the protonated molecule of interest is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. Geometric isomers, such as this compound and tiglic acid isoamyl ester, can often be differentiated by this technique because the stereochemistry of the double bond can influence the fragmentation pathways of the protonated molecule.

While specific CI-MS/MS studies on this compound are not widely reported, studies on other unsaturated ester isomers have shown that the relative abundances of fragment ions can differ significantly between cis and trans isomers. For example, the loss of neutral molecules, such as water or the alcohol moiety, can occur through different transition states for the two isomers, leading to different fragmentation efficiencies and, consequently, different MS/MS spectra. This allows for the unambiguous identification of each isomer, even when they co-elute chromatographically.

Fragmentographic Analysis for Double Bond Geometry Determination

Fragmentographic analysis, a cornerstone of mass spectrometry, provides critical insights into molecular structure through the controlled fragmentation of ionized molecules. For α,β-unsaturated esters like this compound, this technique is particularly valuable for determining the geometry of the carbon-carbon double bond. Standard electron impact ionization mass spectrometry often yields similar fragmentation patterns for both cis (Z) and trans (E) isomers, making definitive identification challenging. docbrown.info

Advanced methods, such as chemical ionization coupled with tandem mass spectrometry (MS/MS), offer a more robust solution. In this approach, reagent gases like ammonia (B1221849) or acetonitrile are used to produce adduct ions of the analyte. When these adduct ions are subjected to collision-induced dissociation (CID), they fragment in a manner that is highly dependent on the stereochemistry of the double bond. nih.gov

For instance, the fragmentation of adducts can generate diagnostic ions whose relative abundances differ significantly between cis and trans isomers. The spatial arrangement of the substituents on the double bond influences the fragmentation pathways, leading to a unique mass spectral fingerprint for each geometric isomer. nih.gov This allows for the unambiguous assignment of the double bond geometry, which is crucial for understanding the compound's chemical and biological properties. Common fragmentation patterns for esters include McLafferty rearrangement and α-cleavage next to the carbonyl group. whitman.educhemistrynotmystery.comlibretexts.org

Table 1: Generalized Diagnostic Ion Patterns in MS/MS for Geometric Isomer Determination

| Isomer Geometry | General Fragmentation Behavior | Expected Outcome |

|---|---|---|

| trans (E) | Often exhibits more pronounced or specific fragmentation pathways due to steric strain relief upon fragmentation. | Formation of a higher abundance of specific diagnostic fragment ions compared to the cis isomer. |

| cis (Z) | May undergo different rearrangement pathways or show lower abundance of the key diagnostic ions seen for the trans isomer. | A distinct ratio of fragment ion intensities when compared to the trans isomer. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy is fundamental for characterizing esters by identifying the various proton environments within the molecule. For this compound, the ¹H NMR spectrum reveals distinct signals for both the angeloyl and the isoamyl moieties.

The protons of the isoamyl group are readily identified: the two methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂ -) are deshielded and typically appear as a triplet around 4.1 ppm. chemicalbook.comchegg.comchegg.com The adjacent methylene protons (-CH₂-CH -) and the methine proton (-CH(CH₃)₂) show more complex splitting patterns further upfield, while the six equivalent methyl protons of the isopropyl group produce a characteristic doublet around 0.9 ppm. chemicalbook.comchegg.com

The angeloyl group's vinyl protons provide key structural information. The proton on the β-carbon (C-3) typically appears as a quartet due to coupling with the neighboring methyl protons. The protons of the two methyl groups on the double bond will also have distinct chemical shifts. The singlet from the acetyl methyl group in isoamyl acetate (B1210297), typically around 2.0 ppm, would be replaced by the signals corresponding to the angeloyl group's protons. chemicalbook.comnanalysis.com Online ¹H NMR can also be employed to monitor the progress of esterification reactions in real-time by tracking the disappearance of alcohol reactant signals and the appearance of ester product signals. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Isoamyl -CH(CH₃)₂ | ~1.7 | Multiplet |

| Isoamyl -CH₂-CH- | ~1.5 | Multiplet |

| Isoamyl -CH(CH₃)₂ | ~0.9 | Doublet |

| Isoamyl -O-CH₂- | ~4.1 | Triplet |

| Angeloyl =CH- | ~6.1 | Quartet (q) |

| Angeloyl =C-CH₃ | ~1.9 | Doublet (d) |

| Angeloyl -C-CH₃ | ~2.0 | Singlet (s) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of non-equivalent carbon atoms and information about their chemical environment. Each carbon atom in this compound gives a distinct signal.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the ester group, typically appearing in the 165-175 ppm region. hw.ac.uklibretexts.org The olefinic carbons of the angeloyl moiety are found between 115 and 140 ppm. libretexts.org The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) in the isoamyl chain is observed around 60-65 ppm due to the deshielding effect of the oxygen atom. libretexts.org The remaining aliphatic carbons of the isoamyl group appear at higher fields (further upfield), generally below 40 ppm. docbrown.infooregonstate.edu By comparing the observed spectrum with databases and predicted values, the full carbon skeleton can be confirmed. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment (this compound) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 165 - 175 |

| Angeloyl =CH- | 135 - 145 |

| Angeloyl =C(CH₃)- | 125 - 135 |

| Isoamyl -O-CH₂- | 60 - 65 |

| Isoamyl -CH₂-CH- | 35 - 40 |

| Isoamyl -CH(CH₃)₂ | 24 - 28 |

| Isoamyl -CH(CH₃)₂ | 21 - 24 |

| Angeloyl Methyl Carbons | 15 - 25 |

Two-dimensional (2D) heterocorrelation spectroscopy is a powerful process analytical technology (PAT) that mathematically combines data from two different spectroscopic techniques to monitor a chemical reaction in real-time. The application of 2D NMR-Raman heterocorrelation has been demonstrated for monitoring esterification reactions. researchgate.net

This technique generates a 2D correlation map where one axis represents the NMR spectral data (e.g., ¹H chemical shifts) and the other represents the Raman spectral data (e.g., Raman shifts). researchgate.net As the reaction from an acid and alcohol to an ester like isoamyl acetate proceeds, the concentrations of reactants decrease while the products increase. These concentration changes cause correlated variations in the intensities of their respective NMR and Raman signals.

The resulting 2D map reveals correlations between specific NMR peaks and specific Raman bands, allowing for unambiguous assignment of signals to reactants and products. researchgate.net This facilitates the extraction of concentration-time data, enabling the detailed study of reaction kinetics without the need for physical sampling. researchgate.net This powerful analytical method provides a comprehensive understanding of the reaction dynamics.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Molecular Structure

For this compound, IR spectroscopy is particularly useful for identifying the characteristic ester functional group. A strong, prominent absorption band is expected in the region of 1715-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. vscht.czorgchemboulder.com This value is slightly lower than that for a saturated ester (1735-1750 cm⁻¹) due to the conjugation with the C=C double bond, which lowers the bond strength and thus the vibrational frequency. jove.commsu.eduyoutube.com Another key feature is a strong absorption from the C=C stretch of the angeloyl moiety, typically found around 1640-1680 cm⁻¹. udel.edu The spectrum will also display strong C-O stretching bands in the fingerprint region, between 1300 and 1000 cm⁻¹, which are characteristic of the ester linkage. orgchemboulder.comspectroscopyonline.com

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman spectra, the C=C double bond often produces a more intense Raman signal than it does in the IR spectrum. researchgate.netopen-raman.org This makes Raman an excellent tool for studying the unsaturated portion of the molecule. The aliphatic C-H stretching and bending vibrations of the isoamyl group will also be present in both IR and Raman spectra. iaea.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (conjugated) | IR, Raman | 1715 - 1730 | Strong (IR), Medium (Raman) |

| C=C Stretch | IR, Raman | 1640 - 1680 | Medium (IR), Strong (Raman) |

| C-O Stretch | IR | 1160 - 1300 | Strong |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |

| C-H Bend (sp³) | IR, Raman | 1350 - 1470 | Medium |

Environmental Dynamics and Degradation Pathways of Angelic Acid Isoamyl Ester General Principles Applicable to Esters

Abiotic Transformation Mechanisms

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For esters, the most significant abiotic pathways include hydrolysis, photodegradation, and volatilization. nih.gov

Hydrolysis is a primary chemical transformation pathway for organic esters in aquatic environments. viu.ca This process involves the reaction of the ester with water, leading to the cleavage of the ester bond to form an alcohol and a carboxylic acid. mdpi.com In the case of Angelic Acid Isoamyl Ester, hydrolysis would yield isoamyl alcohol and angelic acid.

The rate of ester hydrolysis is highly dependent on the pH of the aqueous environment and can proceed through three main mechanisms viu.caclemson.edu:

Acid-Catalyzed Hydrolysis: Under acidic conditions (typically below pH 6), the reaction rate is dependent on the concentration of protons (H+). clemson.edu

Neutral Hydrolysis: This pH-independent process involves the direct reaction of the ester with water molecules. clemson.edu

Base-Mediated (Alkaline) Hydrolysis: In alkaline conditions (dominant above pH 7 or 8), the reaction is mediated by hydroxide (B78521) ions (OH-), which are strong nucleophiles. viu.caclemson.edu The reaction rate increases with increasing pH. clemson.edu

Table 1: Influence of pH on Ester Hydrolysis Mechanisms

| pH Range | Dominant Mechanism | Description | Rate Dependence |

|---|---|---|---|

| < 6 | Acid-Catalyzed | The reaction is catalyzed by protons (H+). clemson.edu | Increases as pH decreases. clemson.edu |

| 6 - 8 | Neutral | Direct reaction with water molecules. clemson.edu | Largely independent of pH. clemson.edu |

| > 8 | Base-Mediated | Reaction with hydroxide ions (OH-). clemson.edu | Increases as pH increases. clemson.edu |

Photodegradation, or photolysis, is another significant abiotic process that can break down esters, particularly in sunlit surface waters or in the atmosphere. mdpi.comresearchgate.net This process can occur through two primary mechanisms:

Direct Photolysis: This occurs when the ester molecule directly absorbs photons from sunlight, leading to its structural transformation and degradation. acs.orgnih.gov The efficiency of this process depends on the molecule's ability to absorb light at wavelengths present in the solar spectrum.

Indirect Photolysis: In this process, other substances in the environment, known as photosensitizers, absorb light and generate reactive chemical species that then react with and degrade the ester. acs.orgnih.gov In natural waters, dissolved organic matter (DOM), including humic substances, are important photosensitizers that can produce reactive species like hydroxyl radicals (•OH) and excited triplet-state molecules. acs.orgnih.gov Indirect photolysis is often a more significant degradation pathway for organic compounds in the environment than direct photolysis. researchgate.net

Studies on phthalate (B1215562) esters have shown that photodegradation can be an important removal pathway in aquatic systems. researchgate.netfrontiersin.org The rate of degradation often follows first-order kinetics. acs.org

Volatilization is the physical process by which a chemical partitions from a liquid (water) or solid (soil) phase into the atmosphere. mdpi.com For esters present in surface waters or topsoil, this can be a significant transport mechanism, moving the compound into the air where it can undergo further degradation, such as photo-oxidation. mdpi.comresearchgate.net

The tendency of a compound like this compound to volatilize is determined by its physical-chemical properties, primarily its vapor pressure and its Henry's Law constant. The Henry's Law constant describes the equilibrium partitioning of a chemical between air and water. Compounds with high Henry's Law constants are more likely to volatilize from water. nih.gov In soil, factors such as soil type, organic matter content, temperature, and moisture also influence the rate of volatilization. nih.govnih.gov For instance, higher soil organic matter can reduce the amount of volatilization. nih.gov

Biotic Degradation by Microorganisms

Biodegradation is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. mdpi.com For many esters, this is the predominant degradation pathway in the environment, occurring in soil, sediment, and water treatment systems. researchgate.netresearchgate.net

The initial and key step in the biodegradation of esters is the enzymatic hydrolysis of the ester bond. mdpi.com This reaction is catalyzed by a class of enzymes called esterases (or lipases), which are widespread in microorganisms. frontiersin.orgijcmas.commdpi.com These enzymes belong to the hydrolase class and function by cleaving the ester linkage. ijcmas.commdpi.com

For this compound, microbial esterases would catalyze its hydrolysis into isoamyl alcohol and angelic acid. nih.gov This biotransformation is a detoxification step, as the resulting alcohol and carboxylic acid are generally more water-soluble and can be more readily utilized by microorganisms as carbon and energy sources. nih.gov These initial breakdown products are then typically funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, and can be completely mineralized to carbon dioxide and water under aerobic conditions. mdpi.comnih.gov

The process can be summarized as follows:

Initial Hydrolysis: this compound is hydrolyzed by microbial esterases.

Formation of Intermediates: The reaction produces isoamyl alcohol and angelic acid.

Further Degradation: These intermediates are further metabolized by the microbial community.

Mineralization: Under aerobic conditions, the organic carbon is ultimately converted to CO₂ and H₂O. mdpi.com

The rate at which microorganisms can degrade this compound is highly dependent on various environmental conditions. researchgate.netsparkoncept.com These factors influence microbial growth, metabolic activity, and enzyme function. sparkoncept.com

Key influencing factors include:

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Generally, warmer temperatures (up to an optimum, often around 30-40°C for many environmental microbes) accelerate biodegradation rates, while colder temperatures slow the process down. sparkoncept.combiosphereplastic.comijcce.ac.ir

pH: Most microbial esterases have an optimal pH range for activity, typically between 7.0 and 9.0. ijcce.ac.ir Extreme pH values can inhibit microbial growth and enzyme function, thereby reducing the degradation rate. sparkoncept.com

Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic biodegradation is generally faster and more complete for many organic compounds, including esters. researchgate.netsparkoncept.com In anaerobic (oxygen-limited) conditions, degradation can still occur but is often slower. sparkoncept.com

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. A lack of these nutrients can limit microbial populations and thus slow down the rate of biodegradation.

Table 2: Key Environmental Factors Affecting Ester Biodegradation

| Factor | Effect on Biodegradation Rate |

|---|---|

| Temperature | Rate generally increases with temperature up to an optimum, then decreases. biosphereplastic.com |

| pH | Optimal rates occur within a specific pH range (often near neutral); extreme pH inhibits activity. sparkoncept.com |

| Oxygen | Aerobic degradation is typically faster than anaerobic degradation. sparkoncept.com |

| Nutrients (N, P) | Lack of essential nutrients can limit microbial growth and slow degradation. |

| Substrate Concentration | Rates can be influenced by the concentration of the ester; very high concentrations can sometimes be inhibitory. biosphereplastic.com |

| Microbial Community | The presence, density, and adaptation of ester-degrading microbes are essential. sparkoncept.com |

Future Research Directions and Emerging Applications for Angelic Acid Isoamyl Ester

Development of Novel and Sustainable Synthetic Approaches

The traditional synthesis of esters, known as Fischer esterification, often involves refluxing a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid. thermofisher.com While effective, this method presents environmental and safety concerns. Future research is intensely focused on developing greener, more sustainable alternatives for producing angelic acid isoamyl ester.

Key areas of development include:

Biocatalysis: The use of enzymes, particularly immobilized lipases, offers a highly promising green alternative. mdpi.com Enzymatic synthesis occurs under mild conditions, reducing energy consumption and the formation of byproducts. mdpi.commdpi.com Research into novel immobilization techniques, such as using magnetic nanoparticles or mesoporous silica, aims to enhance enzyme stability and reusability, making the process more economically viable for industrial-scale production. mdpi.com The enzymatic synthesis of isoamyl esters from renewable sources like fusel oil is also an active area of investigation. mdpi.com

Heterogeneous Catalysis: The development of solid, reusable catalysts is a cornerstone of green chemistry. organic-chemistry.org Research is moving away from corrosive liquid acids towards solid acid catalysts. Examples that could be adapted for this compound synthesis include cation-exchange resins (e.g., Dowex H+) and naturally derived materials like ball-milled seashells, which act as an inexpensive, nano-biocomposite catalyst. nih.govwhiterose.ac.uk These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. nih.govacs.org

Process Intensification: Advanced reaction technologies are being explored to improve efficiency. This includes reactive distillation, where the reaction and separation of products occur in a single unit, and the use of alternative energy sources like microwaves to reduce reaction times and improve yields. researchgate.net The use of ionic liquids as both catalyst and solvent is another innovative approach that can enhance purity and yield. researchgate.net

These novel approaches aim to create synthetic pathways that are not only efficient but also align with the principles of sustainability by minimizing waste and environmental impact.

Table 1: Comparison of Synthetic Approaches for Ester Production

| Approach | Catalyst | Advantages | Research Focus |

| Traditional Fischer Esterification | Concentrated H₂SO₄ | High conversion | N/A (Baseline) |

| Biocatalysis | Immobilized Lipase (B570770) | Mild conditions, high selectivity, renewable | Novel immobilization techniques, solvent engineering |

| Heterogeneous Catalysis | Solid acids (resins, nano-biocomposites) | Reusable, easy separation, reduced corrosion | Development of novel, highly active solid catalysts |

| Process Intensification | Ionic Liquids, Microwave | Increased efficiency, reduced reaction time | Optimization of reaction-distillation systems |

Advancements in Analytical Techniques for Trace Analysis and Isomeric Purity

The quality and efficacy of this compound in flavors and fragrances depend on its purity, particularly its freedom from the isomeric tiglic acid isoamyl ester, which has a different aroma profile. Furthermore, detecting and quantifying this ester at trace levels in complex natural extracts or food products is crucial for quality control and discovering new sources.

Future advancements in analytical chemistry will focus on:

High-Resolution Chromatography: Techniques like gas chromatography coupled with mass spectrometry (GC-MS) are standard for analyzing volatile compounds like esters. researchgate.net Future research will likely involve the use of multi-dimensional GC (GCxGC-MS) to achieve superior separation of isomers and resolve co-eluting compounds in complex matrices. For less volatile derivatives, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer powerful separation capabilities. americanpharmaceuticalreview.com

Enhanced Detection and Sensitivity: To analyze trace amounts, methods that improve sensitivity are essential. This includes the use of advanced mass spectrometry detectors with higher resolution and sensitivity. Additionally, pre-concentration techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) can be employed to enrich the analyte from a sample before injection, allowing for detection at parts-per-billion or even parts-per-trillion levels.

Derivatization Strategies: For challenging analyses, chemical derivatization can be used to improve the chromatographic behavior or detector response of the ester or its parent acid. mdpi.com For instance, derivatizing angelic acid can make it more amenable to certain types of chromatography or enhance its ionization for mass spectrometry. americanpharmaceuticalreview.com

These analytical advancements are critical for ensuring the isomeric purity of synthetic this compound and for bioprospecting efforts aimed at identifying new natural sources. nih.gov

Computational Design and Engineering of Angelate Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools for designing new molecules with specific, desirable properties, thereby reducing the need for extensive trial-and-error laboratory synthesis. nih.govresearchgate.net This "in silico" approach represents a major future direction for the flavor and fragrance industry.

For this compound, computational design can be applied to:

Predict Structure-Property Relationships: By using methods like Density Functional Theory (DFT), researchers can model how changes in the ester's molecular structure (e.g., altering the alcohol portion) will affect its properties, such as odor profile, volatility, and stability. dtu.dk This allows for the pre-screening of a large number of potential new angelate derivatives to identify candidates with enhanced characteristics.

Design for Specific Applications: Genetic algorithms and machine learning can be combined with computational chemistry to perform multi-objective optimization. dtu.dk This could be used to design a novel angelate ester that simultaneously possesses a desirable scent, high stability in a specific product matrix (like a lotion or beverage), and a favorable toxicological profile.

Enzyme Engineering: Computational tools are vital for engineering enzymes with improved catalytic activity. mdpi.com By modeling the active site of a lipase, researchers can predict mutations that would make the enzyme more efficient at synthesizing this compound or other target angelates, accelerating the development of biocatalytic processes. nih.govmdpi.com

This computational-led approach promises to accelerate the discovery of new, high-performance angelate esters for a wide range of applications while minimizing resource expenditure. nih.gov

Exploration of Undiscovered Natural Sources and Biosynthetic Routes

This compound is a known constituent of essential oils from plants like Roman chamomile (Chamaemelum nobile) and Immortelle (Helichrysum italicum). lookchem.comthegoodscentscompany.comresearchgate.net However, the vast biodiversity of the plant kingdom suggests that many more natural sources may exist.

Future research in this area will likely involve:

Metabolomic Screening: Modern analytical platforms (e.g., GC-MS, LC-MS) can be used to rapidly screen the chemical profiles of thousands of plant species. This "metabolomics" approach, particularly when focused on families rich in esters like the Asteraceae, could lead to the discovery of new and potentially abundant natural sources of this compound.

Investigation of Biosynthetic Pathways: Understanding how plants synthesize this ester is crucial for its potential biotechnological production. Research will focus on identifying and characterizing the specific enzymes (e.g., acyltransferases) that catalyze the final esterification step between an activated form of angelic acid and isoamyl alcohol.

Metabolic Engineering: Once the biosynthetic pathway is elucidated, the responsible genes can be transferred to microorganisms like yeast or bacteria. These engineered microbes could then be grown in large-scale fermenters to produce "natural" this compound in a controlled, sustainable, and reliable manner, independent of agricultural supply chains. mdpi.com

The discovery of new natural sources and the development of biosynthetic production routes are key to meeting the growing demand for natural flavor and fragrance compounds.

Lifecycle Assessment and Green Chemistry Principles in Production

As industries face increasing pressure to become more sustainable, it is essential to evaluate the environmental footprint of chemical production processes from a holistic perspective. This is achieved through Lifecycle Assessment (LCA) and the application of Green Chemistry Principles. organic-chemistry.orgacs.org

Lifecycle Assessment (LCA): LCA is a methodology for assessing the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to its synthesis and processing ("gate"). mdpi.com Future research will involve conducting comparative LCAs for different synthetic routes to this compound. For example, an LCA could quantify the reduction in greenhouse gas emissions, energy consumption, and resource depletion achieved by an enzyme-catalyzed process compared to the traditional sulfuric acid-catalyzed method. researchgate.net This data is crucial for identifying the truly most sustainable manufacturing technology.

Application of Green Chemistry Principles: The production of this compound provides a clear opportunity to implement the 12 Principles of Green Chemistry. acs.org Future synthetic strategies will be designed to maximize atom economy (incorporating all starting materials into the final product), use renewable feedstocks (e.g., bio-derived isoamyl alcohol and angelic acid), employ safer solvents (or solvent-free conditions), and utilize catalytic reagents over stoichiometric ones to minimize waste. acs.orgresearchgate.netsophim.com The goal is to design a production process that is inherently safer, more energy-efficient, and environmentally benign. organic-chemistry.org

By integrating LCA and green chemistry principles into the research and development phase, the next generation of production methods for this compound can be designed to be sustainable from the outset.

Q & A

Q. What are the established methods for synthesizing Angelic Acid Isoamyl Ester in laboratory settings?

this compound (CAS 7779-81-9) is commonly synthesized via esterification reactions. A typical approach involves acid-catalyzed condensation between angelic acid [(Z)-2-methyl-2-butenoic acid] and isoamyl alcohol. Sulfuric acid is often used as a catalyst under reflux conditions, with monitoring of reaction completion via thin-layer chromatography (TLC) or gas chromatography (GC). Enzymatic methods using lipases (e.g., Lipozyme TL IM) can also be adapted for greener synthesis, leveraging temperature and molar ratio optimization .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Post-synthesis verification requires a combination of analytical techniques:

- GC-MS : To confirm molecular weight (156.22 g/mol) and detect impurities.

- NMR spectroscopy : For structural elucidation, particularly to confirm the (Z)-configuration of the α,β-unsaturated ester group.

- HPLC : To assess purity (≥98% as per commercial standards) using a C18 column and UV detection .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures (e.g., plant extracts)?

- GC with flame ionization detection (FID) : Offers high sensitivity for volatile esters.

- LC-MS/MS : Suitable for non-volatile matrices, with electrospray ionization (ESI) in positive ion mode.

- Internal standard method : Use structurally similar esters (e.g., isoamyl acetate) for calibration to minimize matrix effects .

Advanced Research Questions

Q. How can experimental design optimization techniques improve the yield of this compound synthesis?

Response Surface Methodology (RSM) with a fractional factorial design (e.g., 2^5-1) is effective for optimizing parameters:

Q. How should researchers address discrepancies in physicochemical data reported for this compound across different studies?

Contradictions in properties like boiling point (reported as 65.5°C and 187.8°C at 760 mmHg) may arise from measurement conditions (e.g., reduced pressure vs. ambient). To resolve:

Q. What are the mechanisms underlying the stability of this compound under varying storage conditions?

Stability studies should assess:

- Thermal degradation : Accelerated testing at 40–60°C to model shelf life, with GC monitoring of degradation products (e.g., angelic acid).

- Photostability : UV-Vis exposure to evaluate isomerization (Z→E) risks.

- Hydrolysis : pH-dependent studies (2–10) to identify susceptibility to ester bond cleavage. Use buffered solutions and quantify free acid/alcohol via titration .

Q. How does the stereochemistry of this compound influence its biological activity in pharmacological studies?

The (Z)-configuration of the α,β-unsaturated ester is critical for bioactivity. Comparative studies with (E)-isomers (e.g., tiglic acid esters) can reveal structure-activity relationships. For example, 4-O-methylcinnamyl angelic acid ester derivatives from Bupleurum fruticosum showed selective antiviral activity, highlighting the role of stereochemistry in binding affinity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.